molecular formula C7H3BrINS B8681265 7-Bromo-6-iodo-1,2-benzothiazole

7-Bromo-6-iodo-1,2-benzothiazole

Cat. No.: B8681265
M. Wt: 339.98 g/mol
InChI Key: VBBGYRGYSAHIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-6-iodo-1,2-benzothiazole is a high-value, multi-halogenated heterocyclic compound designed for advanced research and development applications. This chemical serves as a versatile and critical synthetic intermediate in medicinal chemistry and organic synthesis. The benzothiazole core is a privileged scaffold in drug discovery, known for conferring significant biological activity to molecules . Compounds based on this structure have demonstrated a wide range of pharmacological properties, including antitumor, antimicrobial, and antiviral activities, and are investigated as potential therapies for cancer, microbial infections, and cardiovascular diseases . The presence of both bromine and iodine substituents on the benzothiazole ring makes this compound an exceptionally useful building block. These halogen atoms offer distinct reactivity, enabling sequential and selective metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings. This allows researchers to systematically functionalize the scaffold and create diverse libraries of complex molecules for structure-activity relationship (SAR) studies and high-throughput screening . This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting. Specific data on solubility, stability, and storage conditions should be determined by the end-user.

Properties

Molecular Formula

C7H3BrINS

Molecular Weight

339.98 g/mol

IUPAC Name

7-bromo-6-iodo-1,2-benzothiazole

InChI

InChI=1S/C7H3BrINS/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H

InChI Key

VBBGYRGYSAHIMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NS2)Br)I

Origin of Product

United States

Synthetic Methodologies for 7 Bromo 6 Iodo 1,2 Benzothiazole and Dihalogenated Benzothiazole Analogues

Strategies for Regioselective Halogenation of the Benzothiazole (B30560) Core

Regioselective halogenation is a cornerstone for the synthesis of specifically substituted benzothiazoles. The electronic nature of the benzothiazole ring, with its electron-withdrawing thiazole (B1198619) moiety, directs electrophilic aromatic substitution primarily to the benzene (B151609) ring. However, achieving specific substitution patterns, especially in the presence of other substituents, requires carefully chosen strategies.

Direct iodination of the benzothiazole scaffold can be a straightforward method to introduce iodine atoms onto the aromatic ring. However, controlling the regioselectivity of this reaction can be challenging. Studies have shown that direct iodination of benzothiazoles under strongly oxidative and acidic conditions can lead to a mixture of iodinated products. researchgate.netnih.gov For instance, the reaction of benzothiazole with molecular iodine in an oxidative medium can yield multiple iodinated isomers. researchgate.netnih.gov The regioselectivity is influenced by the reaction conditions and the substituents already present on the benzothiazole ring. Research has demonstrated that for certain electron-deficient benzothiazoles, unexpected substitution patterns can emerge, such as the formation of 4,7-diiodobenzothiazoles. researchgate.netnih.gov

Reagent SystemPosition of IodinationReference
I2 / Oxidizing Agent / AcidMixture including 4,7-diiodo researchgate.netnih.gov

This table illustrates a general outcome of direct iodination on the benzothiazole core under oxidative conditions.

To achieve a specific vicinal dihalogenation pattern, such as in 7-bromo-6-iodo-1,2-benzothiazole, a sequential halogenation approach is often necessary. This involves the stepwise introduction of the halogen atoms, leveraging the directing effects of the substituents at each stage. For example, starting with a pre-functionalized benzothiazole, such as a borylated derivative, allows for regioselective cross-coupling reactions to introduce a halogen. Subsequent directed C-H functionalization or another electrophilic substitution can then be employed to install the second halogen atom at the adjacent position. nih.govacs.org Iridium-catalyzed C-H borylation has been shown to be an effective method for creating versatile benzothiadiazole building blocks that can be further functionalized. nih.govacs.org While not directly on benzothiazole, this methodology on a similar heterocyclic system highlights a potential pathway for controlled sequential halogenation.

StepReaction TypeKey FeaturesPotential Application
1Directed C-H BorylationIridium-catalyzed, regioselectiveIntroduction of a handle for subsequent halogenation
2Halogenation (e.g., Suzuki-Miyaura cross-coupling)Palladium-catalyzed, installation of the first halogenFormation of a mono-halogenated intermediate
3Directed Electrophilic HalogenationUtilization of the existing substituent's directing effectIntroduction of the second halogen at a specific position

This table outlines a conceptual sequential halogenation strategy based on modern synthetic methods.

De Novo Synthesis of the 1,2-Benzothiazole Ring System with Embedded Halogenation

An alternative to halogenating a pre-formed benzothiazole ring is to construct the heterocyclic system from precursors that already contain the desired halogen atoms. This de novo approach offers excellent control over the final substitution pattern.

The most common method for synthesizing benzothiazoles is the condensation of 2-aminothiophenols with various electrophiles. By using appropriately halogenated 2-aminothiophenols, dihalogenated benzothiazoles can be synthesized directly. For instance, the reaction of a 3-bromo-4-iodo-2-aminothiophenol with an aldehyde or carboxylic acid derivative would, in principle, yield the corresponding this compound. A variety of catalysts and reaction conditions, including microwave irradiation and the use of green catalysts like L-proline, have been developed to promote these condensation reactions. tku.edu.tweurekaselect.comnih.gov

Halogenated PrecursorReaction PartnerProduct
Halogenated 2-aminothiophenol (B119425)Aldehydes, Ketones, Carboxylic AcidsSubstituted Halogenated Benzothiazole
Halogenated 2,2'-disulfanediyldianilineAldehydes2-Aryl Halogenated Benzothiazole

This table summarizes common precursors and reaction partners in the cyclocondensation approach to halogenated benzothiazoles.

Halogenated anilines are versatile starting materials for the synthesis of benzothiazoles. For example, 4-fluoro-3-chloro aniline (B41778) can be converted into 2-amino-6-fluoro-7-chloro(1,3)-benzothiazole by treatment with potassium thiocyanate in the presence of acetic acid and bromine. orientjchem.org This demonstrates that the benzothiazole ring can be constructed from a halogenated aniline, incorporating the halogens into the final structure. Other methods involve the reaction of ortho-halogenated anilines with reagents like isothiocyanates or carbon disulfide. nih.gov Furthermore, the reaction of o-iodoanilines with potassium sulfide and dimethyl sulfoxide (DMSO) can provide 2-unsubstituted benzothiazoles, where DMSO acts as the carbon source. organic-chemistry.org

Starting MaterialReagentsProduct
4-Fluoro-3-chloro anilineKSCN, CH3COOH, Br22-amino-6-fluoro-7-chloro(1,3)-benzothiazole
o-haloanilidesAlkali metal sulfidesC-2-substituted benzothiazoles
o-iodoanilineK2S, DMSO2-unsubstituted benzothiazole

This table highlights the versatility of halogenated anilines in the synthesis of benzothiazoles.

Sustainable Synthetic Approaches in Dihalogenated Benzothiazole Chemistry

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. In the context of dihalogenated benzothiazole synthesis, this includes the use of greener solvents, catalysts, and energy sources. eurekaselect.com Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times and higher yields in cyclocondensation reactions. tku.edu.tweurekaselect.com The use of reusable catalysts, such as L-proline, and conducting reactions in aqueous media or under solvent-free conditions are other examples of sustainable approaches. tku.edu.twresearchgate.net These green methodologies are not only beneficial for the environment but can also lead to more efficient and cost-effective synthetic routes to valuable dihalogenated benzothiazole compounds. eurekaselect.comresearchgate.net

One-Pot and Atom-Economical Preparative Routes

One-pot syntheses and atom-economical reactions are at the forefront of modern organic chemistry, aiming to reduce waste and improve efficiency by combining multiple reaction steps into a single procedure without isolating intermediates. For the synthesis of dihalogenated benzothiazoles, such approaches are highly desirable.

Another atom-economical approach is the intramolecular cyclization of N-(halophenyl)thioamides. This method involves the formation of a C-S bond to construct the thiazole ring. For a compound like this compound, a hypothetical precursor would be an N-(2,3-dihalo-substituted phenyl)thioformamide. Base-promoted intramolecular C–S bond coupling cyclization is an efficient method that often proceeds with high yields. mdpi.com

Multicomponent reactions (MCRs) also represent a powerful strategy for the atom-economical synthesis of complex molecules like dihalogenated benzothiazoles. An example of a three-component reaction involves 2-iodophenylisocyanides, potassium sulfide, and various amines, which can be catalyzed by copper to produce 2-aminobenzothiazoles in high yields. nih.gov Adapting such a strategy to appropriately substituted precursors could provide a direct route to the target molecule.

Below is a table summarizing potential one-pot and atom-economical routes applicable to the synthesis of dihalogenated benzothiazoles.

Synthetic StrategyReactantsPotential ProductKey Advantages
Condensation ReactionDihalogenated 2-aminothiophenol, Aldehyde/Carboxylic Acid2-Substituted Dihalogenated BenzothiazoleHigh yields, readily available starting materials.
Intramolecular CyclizationN-(Dihalophenyl)thioamideDihalogenated BenzothiazoleHigh atom economy, often proceeds under mild conditions. mdpi.com
Multicomponent ReactionSubstituted anilines, sulfur source, electrophileDihalogenated BenzothiazoleHigh efficiency, combinatorial possibilities.

Catalyst and Solvent Considerations in Green Synthetic Processes

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, with a focus on minimizing hazardous substances and maximizing efficiency. The choice of catalyst and solvent are critical factors in this regard.

Catalysts:

A variety of catalysts have been employed in the synthesis of benzothiazoles, with a trend towards using more environmentally benign and reusable options. For the synthesis of dihalogenated benzothiazoles, both homogeneous and heterogeneous catalysts have shown utility.

Metal Catalysts: Transition metals like copper and palladium are effective for C-S bond formation in benzothiazole synthesis. nih.govnih.gov For instance, copper-catalyzed reactions of 2-aminobenzenethiols with nitriles provide an efficient route to 2-substituted benzothiazoles. nih.gov Nickel(II) salts have also been identified as cheaper and less toxic alternatives for certain cyclization reactions, offering high yields under mild conditions. nih.gov

Heterogeneous Catalysts: Solid-supported catalysts are advantageous due to their ease of separation and reusability. SnP₂O₇ has been reported as a new heterogeneous catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes, affording high yields and short reaction times. mdpi.comnih.gov The catalyst could be reused multiple times without significant loss of activity. mdpi.com

Organocatalysts and Metal-Free Conditions: To avoid the toxicity and cost associated with metal catalysts, metal-free synthetic routes are being explored. For example, base-promoted intramolecular cyclizations can proceed without a transition metal catalyst. mdpi.com

Solvents:

The choice of solvent has a significant impact on the environmental footprint of a chemical process. Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions.

Green Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Many reactions for benzothiazole synthesis have been successfully performed in water. nih.gov Ethanol is another example of a sustainable solvent that has been used for the catalyst-free synthesis of benzothiazoles. bohrium.com

Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and can lead to simpler work-up procedures. Microwave-assisted synthesis under solvent-free conditions is a powerful technique for accelerating reactions and improving yields in benzothiazole synthesis.

The following table provides examples of catalyst and solvent systems used in green synthetic approaches to benzothiazoles.

CatalystSolventReaction TypeAdvantages
SnP₂O₇- (Solvent-free)CondensationReusable catalyst, high yields, short reaction times. mdpi.comnih.gov
Nickel(II) saltsVariousIntramolecular CyclizationCheaper and less toxic than other metals, mild conditions. nih.gov
NoneEthanolCondensationCatalyst-free, green solvent, high atom economy. bohrium.com
[Ru(bpy)₃]Cl₂Acetonitrile/WaterPhotoredox CatalysisVisible light-driven, mild conditions.

Reactivity and Advanced Chemical Transformations of 7 Bromo 6 Iodo 1,2 Benzothiazole

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 7-bromo-6-iodo-1,2-benzothiazole, these reactions allow for the stepwise and selective introduction of various substituents, leveraging the differential reactivity of the C-I and C-Br bonds.

Differentiating Reactivity of Bromine and Iodine Sites in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds. A key aspect of the reactivity of this compound in this reaction is the ability to selectively functionalize one of the halogenated sites. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This difference in reactivity allows for selective coupling at the C-6 position (iodine) while leaving the C-7 position (bromine) intact for subsequent transformations.

Research has shown that in Suzuki-Miyaura couplings of similar dihalogenated aromatic compounds, the reaction can be tuned to favor monosubstitution at the iodine-bearing carbon. researchgate.net By carefully selecting the palladium catalyst, ligand, base, and reaction conditions, chemists can achieve high yields of the 6-aryl-7-bromo-1,2-benzothiazole derivative. For instance, using a catalyst system like Pd(PPh₃)₄ and a mild base such as Na₂CO₃ at moderate temperatures often favors the selective reaction at the more reactive C-I bond. nih.gov

Catalyst SystemBaseSolventTemperature (°C)Outcome
Pd(OAc)₂ / P(tBu)₂MeHBF₄PivOKToluene110Selective mono-arylation at the more reactive site in similar systems. nih.gov
Pd₂(dba)₃Na₂CO₃Dioxane/WaterRefluxGood to excellent yields for coupling at bromo sites in benzothiazoles. nih.gov

Exploration of Other Palladium-Mediated Cross-Coupling Protocols

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling protocols can be employed to functionalize this compound. These include the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, each offering a pathway to introduce different functional groups.

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon triple bond by coupling the aryl halide with a terminal alkyne. Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-I bond enables selective alkynylation at the C-6 position.

Heck Coupling: The Heck reaction couples the aryl halide with an alkene. Again, selectivity for the C-6 position is expected under appropriate conditions.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, providing access to arylamines. The selective amination at either the C-6 or C-7 position can be controlled by tuning the reaction conditions and the catalyst system.

The choice of palladium catalyst and ligands is crucial in these reactions to achieve high yields and selectivity. For instance, sterically hindered phosphine (B1218219) ligands are often employed to promote the desired coupling. researchgate.net

Chemo- and Regioselective Functionalization Strategies

The differential reactivity of the two halogen atoms in this compound is the cornerstone of chemo- and regioselective functionalization. By first performing a cross-coupling reaction at the more reactive iodine site, a diverse range of substituents can be introduced at the C-6 position. The remaining bromine at the C-7 position can then be targeted in a subsequent, often more forcing, cross-coupling reaction. This stepwise approach allows for the synthesis of unsymmetrically disubstituted 1,2-benzothiazole derivatives, which would be challenging to prepare otherwise.

Transformations Involving the Thiazole (B1198619) Heterocycle

The thiazole ring within the this compound scaffold is also a site for various chemical modifications, including N-alkylation and ring-opening reactions. These transformations allow for the introduction of diverse functionalities and the construction of more complex heterocyclic systems.

N-Alkylation

The nitrogen atom in the thiazole ring of 2-aminobenzothiazoles can undergo N-alkylation, a reaction that introduces an alkyl group onto the endocyclic nitrogen. nih.gov This reaction typically proceeds by reacting the benzothiazole (B30560) with an alkyl halide in the presence of a base. While specific examples for this compound are scarce, studies on related 2-aminobenzothiazoles demonstrate that alkylation occurs at the endocyclic nitrogen atom. nih.gov The reaction of 2-amino-1,3-benzothiazole with α-iodoketones, for instance, leads to the formation of 2-amino-1,3-benzothiazolium iodides. nih.gov

Table 2: Plausible N-Alkylation of a Derivative of this compound

ReactantAlkylating AgentBaseSolventProduct
2-Amino-7-bromo-6-iodo-1,2-benzothiazoleMethyl IodideK₂CO₃Acetone2-Amino-3-methyl-7-bromo-6-iodo-1,2-benzothiazol-3-ium iodide
2-Amino-7-bromo-6-iodo-1,2-benzothiazoleBenzyl BromideNaHTHF2-Amino-3-benzyl-7-bromo-6-iodo-1,2-benzothiazol-3-ium bromide

Note: This table presents plausible reactions based on the known reactivity of 2-aminobenzothiazoles.

Ring-Opening Reactions

The products of such ring-opening reactions, substituted 2-aminothiophenols, are valuable intermediates for the synthesis of other heterocyclic compounds and can be utilized in the construction of various bioactive molecules.

Spectroscopic and Crystallographic Characterization of 7 Bromo 6 Iodo 1,2 Benzothiazole and Its Derivatives

X-ray Diffraction Analysis of Molecular and Crystal Structures

X-ray diffraction analysis stands as a cornerstone technique for the precise determination of the three-dimensional arrangement of atoms within a crystal lattice. For benzothiazole (B30560) derivatives, this method has been instrumental in elucidating their molecular and crystal structures.

Elucidation of Intermolecular Interactions: Halogen Bonds and Hydrogen Bonds

In the crystal structures of halogenated benzothiazole derivatives, halogen bonds often play a pivotal role in directing the molecular packing. For instance, in the crystal structure of 6-iodo-2-methyl-1,3-benzothiazole (B1270502), a derivative of the target molecule, intermolecular C–I···N halogen bonds are the primary specific interactions responsible for the crystal packing. nih.gov These interactions link the molecules into antiparallel zigzag chains. nih.gov The nature of these interactions can be attractive and is influenced by the electronic properties of the interacting atoms. acs.org

While direct crystallographic data for 7-bromo-6-iodo-1,2-benzothiazole is not extensively detailed in the provided results, the behavior of similar structures suggests that both bromine and iodine atoms could participate in halogen bonding. The presence of both a halogen bond donor (iodine and bromine) and acceptor (the nitrogen atom of the thiazole (B1198619) ring) within the same molecule creates the potential for complex and directional intermolecular interactions.

Hydrogen bonds, although not explicitly detailed for the title compound in the search results, are another class of non-covalent interactions that could influence the crystal packing, especially if the derivatives contain hydrogen bond donors or acceptors. In broader studies of chromene derivatives, both classical and non-classical hydrogen bond interactions have been observed to contribute to the crystal packing. scielo.org.mx

Investigation of π-π Stacking Interactions and Supramolecular Assembly

The interplay of these various non-covalent forces—halogen bonds, hydrogen bonds, and π-π stacking—dictates the final supramolecular architecture. The specific arrangement of molecules in the crystal lattice can influence the material's bulk properties.

Analysis of Conformational and Geometrical Features of the Benzothiazole Moiety

X-ray diffraction studies provide precise data on bond lengths, bond angles, and planarity of the benzothiazole ring system. In related structures like 6-iodo-2-methyl-1,3-benzothiazole and 6-bromo-2-(methylthio)benzo[d]thiazole (B1289472), the benzothiazole moiety is found to be nearly planar. nih.govnih.gov For 6-iodo-2-methyl-1,3-benzothiazole, the molecule is almost ideally planar, with only a minor deviation of the iodine atom from the mean plane. nih.gov Similarly, 6-bromo-2-(methylthio)benzo[d]thiazole exhibits a dihedral angle of just 0.9 (1)° between the benzene (B151609) and thiazole rings. nih.gov

The geometry of the benzothiazole ring is consistent across different derivatives. The bond lengths within the thiazole ring, such as the S–C and C=N bonds, provide insight into the electronic delocalization within the heterocyclic system. nih.gov Studies on the aromaticity of the benzothiazole system, using indices like the Harmonic Oscillator Model of Aromaticity (HOMA), indicate that the benzene ring exhibits a higher degree of π-electron delocalization compared to the fused thiazole ring. nih.gov

Table 1: Crystallographic Data for a Related Benzothiazole Derivative

Parameter 6-iodo-2-methyl-1,3-benzothiazole nih.gov
Formula C₈H₆INS
Molecular Weight 275.11
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.3255 (3)
b (Å) 7.6967 (3)
c (Å) 13.8083 (5)
β (°) 90.686 (4)
Volume (ų) 884.76 (6)
Z 4

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are essential for the complete structural assignment of complex molecules like this compound and its derivatives.

¹H NMR and ¹³C NMR Spectral Characterization for Structural Assignment

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For benzothiazole and its derivatives, the aromatic protons typically appear in the downfield region of the spectrum. chemicalbook.com The chemical shifts and coupling constants of these protons are influenced by the nature and position of substituents on the benzene ring. For instance, in unsubstituted benzothiazole, the proton at position 2 of the thiazole ring appears at a very downfield shift. chemicalbook.com The protons on the benzene ring exhibit complex splitting patterns due to spin-spin coupling. chemicalbook.com

Table 2: Representative ¹H and ¹³C NMR Data for Benzothiazole Derivatives rsc.org

Compound ¹H NMR (Solvent) ¹³C NMR (Solvent)
2-bromobenzothiazole δ = 7.37-7.48 (m, 2H), 7.77-7.80 (m, 1H), 7.96-7.99 (m, 1H) (CDCl₃) δ = 120.9, 122.8, 125.7, 126.6, 137.3, 138.9, 152.3 (CDCl₃)
2-bromo-1-methylbenzimidazole δ = 3.78 (s, 3H), 7.22-7.26 (m, 1H), 7.28-7.33 (m, 2H), 7.67-7.72 (m, 1H) (CDCl₃) δ = 31.6, 109.2, 119.2, 122.4, 123.0, 130.3, 135.9, 142.9 (CDCl₃)

Two-Dimensional NMR Techniques for Complete Structural Elucidation

For unambiguous assignment of all proton and carbon signals, especially in complex substituted patterns, two-dimensional (2D) NMR techniques are indispensable. Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. beilstein-journals.orgbeilstein-journals.org

The application of these 2D NMR techniques would be crucial for the definitive structural confirmation of this compound. By combining the information from 1D and 2D NMR experiments, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, providing a detailed picture of the molecule's connectivity in solution. chemicalbook.com

High-Resolution Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of the elemental composition of novel synthetic compounds. For this compound, this analytical method provides the exact mass of the molecular ion, which can be compared with the theoretically calculated mass, offering a high degree of confidence in the compound's identity. The presence of bromine and iodine isotopes (79Br, 81Br, and 127I) would result in a distinctive isotopic pattern in the mass spectrum, further corroborating the molecular formula C_7H_3BrINS. nih.gov

While specific experimental HRMS data for this compound is not extensively detailed in publicly available literature, the fragmentation analysis would be expected to proceed through characteristic pathways. The fragmentation pattern in mass spectrometry reveals the stability of different parts of the molecule. For this compound, initial fragmentation would likely involve the cleavage of the carbon-iodine or carbon-bromine bonds, as these are typically the weakest bonds in the structure. The subsequent fragmentation would likely involve the rupture of the thiazole ring, leading to the formation of smaller, stable ionic fragments. A detailed analysis of these fragments would provide valuable structural information, complementing other spectroscopic data.

Table 1: Theoretical Isotopic Mass Data for this compound

Molecular FormulaIsotopeTheoretical Exact Mass (Da)
C_7H_3^{79}Br^{127}INS^{79}Br, ^{127}I338.8217
C_7H_3^{81}Br^{127}INS^{81}Br, ^{127}I340.8197

This table presents the theoretical exact masses for the two major isotopic contributions of bromine. The relative abundance of these peaks in a mass spectrum would be nearly 1:1.

Vibrational (Infrared, Raman) and Electronic (UV-Vis) Spectroscopy for Structural Fingerprinting

Vibrational and electronic spectroscopy techniques are essential for elucidating the structural features of molecules. Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide a unique "fingerprint" of the compound based on its molecular vibrations and electronic transitions.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational frequencies of the chemical bonds within the molecule. For this compound, characteristic vibrational bands would be expected for the benzothiazole core.

Although specific experimental spectra for this compound are not widely published, general regions for key functional groups can be predicted. The C=N stretching vibration within the thiazole ring typically appears in the 1650-1550 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the corresponding C-H bending vibrations would be observed at lower wavenumbers. The C-S stretching vibration usually gives a weaker absorption in the 710-570 cm⁻¹ range. The C-Br and C-I stretching vibrations are found at lower frequencies, typically below 600 cm⁻¹, and can be useful for confirming the presence of these halogens.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophores present in the molecule. The benzothiazole system is a known chromophore. In a study of various benzothiazole derivatives, it was noted that these compounds exhibit significant UV absorbance. umaine.edu For instance, monomeric synthetic analogues of pheomelanin subunits, which include benzothiazole variants, showed UV absorbance. umaine.edu The introduction of bromine and iodine atoms as substituents on the benzene ring is expected to cause a bathochromic (red) shift in the λ_max values compared to the unsubstituted benzothiazole, due to the electronic effects of the halogens on the aromatic system. umaine.edu

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted FeatureWavenumber/Wavelength Range
Infrared (IR)Aromatic C-H Stretch> 3000 cm⁻¹
C=N Stretch1650-1550 cm⁻¹
C-S Stretch710-570 cm⁻¹
C-Br/C-I Stretch< 600 cm⁻¹
UV-Visibleπ → π* transitions250-400 nm

This table provides a generalized prediction of the expected spectral regions for the key functional groups and electronic transitions of this compound based on known data for similar structures.

Computational Chemistry and Theoretical Insights into 7 Bromo 6 Iodo 1,2 Benzothiazole and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemical research for investigating the structure and reactivity of molecules. scirp.org For sulfur-nitrogen heterocycles like benzothiazoles, DFT methods, such as B3LYP with appropriate basis sets (e.g., 6-31+G(d,p)), have proven effective in providing reliable data on molecular geometries, electronic properties, and spectroscopic features. researchgate.netnih.gov These calculations serve as a crucial bridge between theoretical concepts and experimental observations.

Elucidation of Electronic Structure, Stability, and Energetics

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state. scirp.org This process yields key information about bond lengths, bond angles, and dihedral angles. Furthermore, thermodynamic parameters such as the total energy, enthalpy, and Gibbs free energy can be calculated, providing insights into the molecule's intrinsic stability. For a molecule like 7-bromo-6-iodo-1,2-benzothiazole, these calculations would reveal how the bulky and electronegative bromo and iodo substituents influence the planarity and stability of the benzothiazole (B30560) ring system.

Illustrative Data Table 1: Calculated Thermodynamic Parameters for a Benzothiazole Analogue

This table presents hypothetical data to illustrate the typical output of DFT calculations for a benzothiazole derivative.

ParameterValue
Total Energy (Hartree)-4521.78
Enthalpy (Hartree)-4521.65
Gibbs Free Energy (Hartree)-4521.84
Dipole Moment (Debye)3.45

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

A significant application of DFT is the prediction of various spectroscopic properties. nih.gov By calculating vibrational frequencies, it is possible to simulate an infrared (IR) spectrum, which can then be compared with experimental data to confirm the molecular structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed, aiding in the assignment of signals in experimental ¹H and ¹³C NMR spectra. nih.gov The correlation between calculated and experimental data is a powerful method for structural validation. For this compound, theoretical predictions would be invaluable for interpreting complex experimental spectra.

Illustrative Data Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Benzothiazole Analogue

This table provides a hypothetical comparison to demonstrate the correlation between theoretical predictions and experimental findings.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
130803085C-H stretch (aromatic)
215951602C=N stretch
314501455C=C stretch (aromatic)
4750758C-S stretch

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Illustrative Data Table 3: FMO Energies and Reactivity Descriptors for a Benzothiazole Analogue

This table presents hypothetical data illustrating the parameters derived from FMO analysis.

ParameterValue (eV)
E (HOMO)-6.85
E (LUMO)-2.15
Energy Gap (ΔE)4.70
Electronegativity (χ)4.50
Chemical Hardness (η)2.35
Chemical Softness (S)0.21

Advanced Intermolecular Interaction Analysis

In the solid state, the properties of a molecular material are governed not just by the characteristics of individual molecules but also by the way they are packed in the crystal lattice. Advanced computational techniques allow for a detailed analysis of the non-covalent interactions that dictate this packing.

Quantum Theory of Atoms in Molecules (AIM) for Interaction Characterization

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to define atoms and the bonds between them. albany.edu AIM can characterize both strong covalent bonds and weak non-covalent interactions, such as hydrogen bonds and van der Waals forces. By locating bond critical points (BCPs) in the electron density between interacting atoms, AIM analysis can quantify the strength and nature of these interactions, offering a deeper understanding of the forces holding the crystal together.

Hirshfeld Surface Analysis and PIXEL Energy Calculations for Crystal Packing

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is plotted on a 2D "fingerprint plot." youtube.comyoutube.com These plots provide a quantitative summary of the types of intermolecular contacts and their relative importance. For a molecule like this compound, this analysis would highlight the roles of halogen bonding, π-π stacking, and other weak interactions in the crystal packing. nih.gov

Complementing Hirshfeld analysis, PIXEL energy calculations can be used to compute the lattice energy by summing the interaction energies between a central molecule and its neighbors. This method dissects the total interaction energy into coulombic, polarization, dispersion, and repulsion components, providing a detailed energetic breakdown of the crystal packing.

Illustrative Data Table 4: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Halogenated Benzothiazole Analogue

This table provides a hypothetical summary of intermolecular contacts derived from Hirshfeld surface analysis.

Contact TypeContribution (%)
H···H35.5
C···H/H···C18.2
Br···H/H···Br15.8
I···H/H···I12.5
S···C/C···S8.0
N···C/C···N5.5
Br···I4.5

In-Depth Computational Analysis of this compound and its Analogs Remains an Unexplored Frontier in Theoretical Chemistry

A comprehensive review of existing scientific literature reveals a significant gap in the computational and theoretical understanding of the reaction mechanisms and transition state analyses for this compound and its closely related analogs. Despite the broad interest in the synthesis and biological activities of benzothiazole derivatives, detailed quantum chemical investigations into the reaction pathways of di-halogenated species, particularly those containing both bromine and iodine, are conspicuously absent from published research.

While computational methods like Density Functional Theory (DFT) are powerful tools for elucidating reaction mechanisms, predicting transition states, and calculating activation barriers, their application to the specific compound of interest, this compound, has not been documented in accessible scientific databases. General computational studies on the formation of the benzothiazole ring system have been performed, typically focusing on the condensation reaction between 2-aminothiophenols and various aldehydes or carboxylic acids. These studies provide foundational insights into the cyclization and oxidation steps that are characteristic of benzothiazole synthesis.

However, the specific influence of the bromo and iodo substituents at the 6- and 7-positions of the benzothiazole core on reaction energetics and transition state geometries remains an open question. The electronic and steric effects of these halogens are expected to play a crucial role in modulating the reactivity of the aromatic ring and influencing the stability of reaction intermediates and transition states. Without dedicated computational studies, any discussion on the reaction mechanism of this compound would be purely speculative.

The generation of a detailed and scientifically accurate article on the "," with a specific focus on "Reaction Mechanism Studies and Transition State Analysis," is therefore not feasible at this time due to the lack of available research data. The creation of interactive data tables with detailed research findings, as requested, is contingent upon the existence of such primary research, which appears to be non-existent in the public domain.

Further experimental and theoretical research is required to elucidate the intricate details of reaction mechanisms involving this compound. Such studies would be invaluable for understanding the fundamental chemistry of halogenated heterocyclic compounds and could guide the rational design of novel synthetic routes and new molecules with desired properties.

Strategic Applications of 7 Bromo 6 Iodo 1,2 Benzothiazole As a Versatile Synthetic Building Block

Orthogonal Functionalization for Diverse Chemical Scaffolds

The presence of both a bromine and an iodine atom on the 1,2-benzothiazole core at positions 7 and 6, respectively, is the cornerstone of its synthetic utility. The differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds allows for selective, stepwise reactions, a concept known as orthogonal functionalization. This powerful strategy enables the introduction of different functional groups at specific positions on the aromatic ring, leading to a wide array of molecular scaffolds from a single starting material.

Typically, the C-I bond is more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This reactivity difference allows for the selective substitution of the iodine atom while leaving the bromine atom intact for subsequent transformations. For instance, a Sonogashira coupling can be performed at the C-6 position, introducing an alkyne group, followed by a Suzuki coupling at the C-7 position to introduce an aryl or heteroaryl moiety. This stepwise approach provides precise control over the final molecular structure, which is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of organic materials.

Table 1: Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling Reactions

HalogenBondRelative ReactivityCommon Coupling Reactions
IodineC-IHighestSuzuki, Sonogashira, Heck, Buchwald-Hartwig
BromineC-BrIntermediateSuzuki, Sonogashira, Heck, Buchwald-Hartwig
ChlorineC-ClLowestOften requires specialized catalysts/conditions

This selective functionalization is a key advantage, allowing chemists to build molecular complexity in a controlled and efficient manner, a critical aspect in the synthesis of novel compounds.

Precursor in the Synthesis of Complex Heterocyclic Systems for Chemical Biology Research

The ability to introduce diverse functionalities onto the 7-Bromo-6-iodo-1,2-benzothiazole scaffold makes it an ideal precursor for the synthesis of complex heterocyclic systems. These systems are of great interest in chemical biology as they can serve as probes to study biological processes or as core structures for new therapeutic agents.

By employing a series of orthogonal cross-coupling reactions, the benzothiazole (B30560) core can be elaborated with various side chains and ring systems. For example, the initial substitution at the 6-position (iodine) could introduce a group capable of intramolecular cyclization with a substituent subsequently introduced at the 7-position (bromine). This strategy can lead to the formation of fused polycyclic aromatic systems, which are often found in natural products and potent bioactive molecules. The benzothiazole scaffold itself is a privileged structure in medicinal chemistry, and the ability to append other heterocyclic motifs can lead to novel compounds with unique biological activity profiles.

Utility in the Construction of Functional Organic Materials (as Synthetic Intermediate)

The development of new organic materials with tailored electronic and photophysical properties is a rapidly advancing field. Conjugated organic molecules are the building blocks of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The this compound scaffold serves as a valuable synthetic intermediate for the construction of such functional materials.

Through sequential cross-coupling reactions, extended π-conjugated systems can be built from this di-halogenated precursor. For instance, Sonogashira or Suzuki couplings can be used to attach chromophoric or electron-donating/accepting groups to the benzothiazole core. The ability to precisely control the position and nature of these substituents allows for the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates their optical and electronic properties. The inherent properties of the benzothiazole ring, combined with the versatility of the attached functional groups, make this a promising platform for designing next-generation organic electronic materials.

Role in Expediting Medicinal Chemistry Lead Optimization via Scaffold Modification (Synthetic Aspects)

In the process of drug discovery, lead optimization is a critical phase where a promising hit compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold is an excellent tool for expediting this process. The benzothiazole core is a well-established pharmacophore found in a variety of approved drugs and clinical candidates.

The orthogonal nature of the two halogen substituents allows for the rapid generation of a library of analogues from a common intermediate. Starting from this compound, medicinal chemists can systematically explore the chemical space around the scaffold. For example, a diverse set of amines can be introduced at one position via Buchwald-Hartwig amination, while

Concluding Remarks and Future Research Outlook in 7 Bromo 6 Iodo 1,2 Benzothiazole Chemistry

Current Challenges and Emerging Opportunities in Dihalogenated Benzothiazole (B30560) Synthesis

The synthesis of dihalogenated benzothiazoles, particularly those with a specific substitution pattern like 7-Bromo-6-iodo-1,2-benzothiazole, is often hampered by issues of regioselectivity and the availability of suitable starting materials. nih.gov Traditional synthetic methods for the benzothiazole core frequently involve the condensation of 2-aminothiophenols with various electrophiles. youtube.commdpi.comnih.gov However, the preparation of a precursor with the requisite 2-amino-3-bromo-4-iodothiophenol moiety is a non-trivial synthetic endeavor.

Challenges in the synthesis of such specifically substituted precursors include:

Regiocontrol during halogenation: The directing effects of the amino and thiol groups can lead to mixtures of isomers during electrophilic halogenation of an aniline (B41778) or thiophenol derivative.

Sequential introduction of different halogens: The order of introduction of bromine and iodine is critical and requires careful selection of halogenating agents and reaction conditions to achieve the desired outcome.

Stability of intermediates: Ortho-aminothiophenols can be prone to oxidation and dimerization, complicating their isolation and purification.

Despite these challenges, emerging synthetic methodologies offer promising avenues for overcoming these hurdles. Modern cross-coupling strategies, for instance, could enable the late-stage introduction of the halogen atoms onto a pre-formed benzothiazole ring. Additionally, the development of novel directing groups could provide the necessary regiochemical control during the halogenation steps. The use of microflow reactors may also offer better control over reaction parameters, potentially leading to higher yields and selectivity. researchgate.net

Potential for Development of Novel Chemo- and Regioselective Transformations

The presence of two distinct halogen atoms (bromine and iodine) at adjacent positions on the benzothiazole ring of this compound opens up a vast landscape for the development of novel chemo- and regioselective transformations. The differential reactivity of the C-Br and C-I bonds in metal-catalyzed cross-coupling reactions is a key feature that can be exploited.

Table 1: Potential Regioselective Cross-Coupling Reactions of this compound
Reaction TypeReactive SitePotential CatalystPotential Product
Suzuki CouplingC-IPalladium(0) complexes7-Bromo-6-aryl-1,2-benzothiazole
Sonogashira CouplingC-IPalladium(0)/Copper(I)7-Bromo-6-alkynyl-1,2-benzothiazole
Heck CouplingC-IPalladium(0) complexes7-Bromo-6-alkenyl-1,2-benzothiazole
Buchwald-Hartwig AminationC-BrPalladium(0) or Copper(I)7-Amino-6-iodo-1,2-benzothiazole derivative

The development of highly selective catalytic systems will be paramount to achieving predictable and high-yielding transformations at either the C-Br or C-I position. This would allow for the stepwise and controlled introduction of different functional groups, leading to the synthesis of a diverse library of polysubstituted benzothiazole derivatives with tailored properties. Furthermore, the exploration of dual-coupling reactions in a one-pot fashion presents an exciting opportunity for rapid molecular diversification.

Broader Impact on Advanced Organic Synthesis and Materials Science

The successful synthesis and functionalization of this compound and its derivatives are poised to have a significant impact on both advanced organic synthesis and materials science.

From a synthetic standpoint, the methodologies developed to tackle the challenges associated with this specific molecule could be broadly applicable to the synthesis of other complex, polysubstituted heterocyclic systems. The insights gained into achieving chemo- and regioselectivity in dihalogenated systems would be invaluable for the wider synthetic community.

In the realm of materials science, the unique electronic and photophysical properties of benzothiazoles make them attractive candidates for a variety of applications. taylorandfrancis.com The ability to precisely tune these properties through the selective functionalization of the this compound core could lead to the development of novel:

Organic Light-Emitting Diodes (OLEDs): The introduction of specific chromophores and charge-transporting moieties could lead to new emissive materials with improved efficiency and stability.

Organic Photovoltaics (OPVs): Tailored benzothiazole derivatives could serve as either donor or acceptor materials in the active layer of organic solar cells.

Chemical Sensors: The benzothiazole core can be functionalized with specific recognition units to create sensitive and selective sensors for various analytes.

Corrosion Inhibitors: Benzothiazole derivatives have been investigated for their anti-corrosion properties, and the ability to introduce specific functional groups could enhance their performance. taylorandfrancis.com

Q & A

Basic: What are the established synthetic routes for preparing 7-bromo-6-iodo-1,2-benzothiazole, and what are their advantages/limitations?

The synthesis of halogenated benzothiazoles often involves cyclization of sulfonamide precursors or regioselective halogenation. For example, 1,2-benzothiazole derivatives can be synthesized via lithium diisopropylamide (LDA)-mediated cyclization of N-acylsulfonamides, as demonstrated for structurally similar compounds . Halogenation steps may employ reagents like N-bromosuccinimide (NBS) for bromination, as seen in the synthesis of 7-bromoimidazo-pyrazole derivatives . Limitations include low yields due to steric hindrance from bulky substituents and challenges in achieving regioselectivity for iodine introduction, which may require specialized catalysts or directing groups.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and heteronuclear experiments (e.g., HMBC, HSQC) to confirm halogen placement and aromatic substitution patterns.
  • X-ray Crystallography : For precise determination of molecular conformation and halogen-halogen interactions. SHELXTL or similar software is used for structure refinement, with absorption corrections (e.g., SADABS) applied to mitigate heavy-atom effects .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and halogen isotopic patterns .

Advanced: How can researchers optimize regioselective halogenation to introduce both bromo and iodo substituents on the benzothiazole core?

Regioselectivity is influenced by electronic and steric factors. Bromination typically precedes iodination due to iodine's larger atomic radius and potential steric interference. Strategies include:

  • Directing Groups : Utilize electron-withdrawing substituents (e.g., nitro groups) to direct halogenation to specific positions.
  • Sequential Halogenation : Bromination with NBS under controlled conditions, followed by iodination using iodine monochloride (ICl) or palladium-catalyzed methods.
  • Computational Modeling : Density Functional Theory (DFT) calculations to predict reactive sites and optimize reaction conditions .

Advanced: What strategies resolve discrepancies in crystallographic data refinement for halogenated benzothiazoles?

Discrepancies often arise from heavy-atom absorption or twinning. Mitigation strategies include:

  • Multi-Scan Absorption Corrections : Tools like SADABS (implemented in SHELXTL) to account for absorption effects in crystals containing heavy halogens .
  • Robust Refinement Protocols : Using SHELXL’s full-matrix least-squares refinement with anisotropic displacement parameters for halogen atoms.
  • Validation Tools : CheckCIF/PLATON to identify outliers in bond lengths/angles and assess data quality .

Advanced: How should researchers address contradictory spectral data when characterizing halogenated benzothiazoles?

Contradictions may arise from impurities, solvent effects, or dynamic processes. Methodological approaches include:

  • Cross-Validation : Compare NMR data with HRMS and X-ray structures to confirm assignments.
  • Variable-Temperature NMR : Resolve dynamic effects (e.g., rotational barriers) in solution.
  • Computational Spectroscopy : Predict NMR chemical shifts using DFT to validate experimental data .

Basic: What safety protocols are critical when handling halogenated benzothiazoles in laboratory settings?

Key precautions include:

  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors (e.g., halogenated byproducts).
  • Waste Management : Collect halogenated waste separately and avoid environmental discharge .

Advanced: How can computational methods enhance the design of this compound derivatives for target applications?

Computational tools enable:

  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock or Schrödinger.
  • Thermodynamic Stability Analysis : Calculate Gibbs free energy of halogenated derivatives to assess synthetic feasibility.
  • Crystal Structure Prediction (CSP) : Algorithms like USPEX to anticipate packing motifs and polymorphism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.